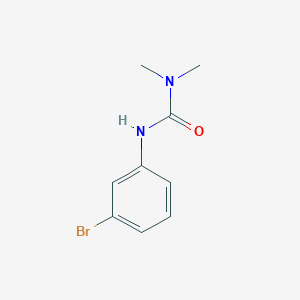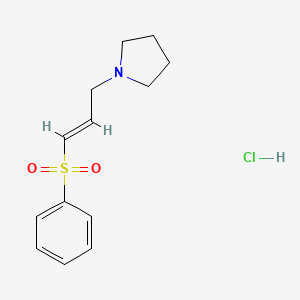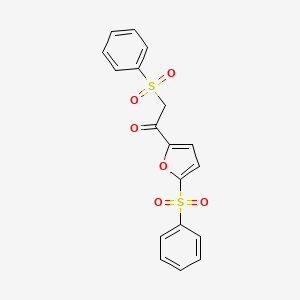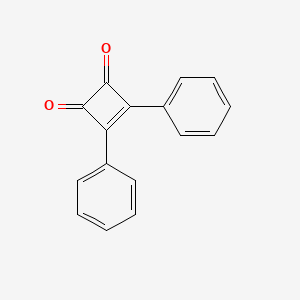
3-(3-Bromophenyl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-1,1-dimethylurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,1-dimethylurea typically involves the reaction of 3-bromophenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds smoothly, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Products include brominated phenylurea derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Coupling: Biaryl compounds with diverse applications.
科学研究应用
3-(3-Bromophenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(3-Bromophenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylurea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Bromophenylboronic acid: Used in similar coupling reactions but differs in its boronic acid functionality.
3-Bromophenylpropionic acid: Shares the bromophenyl group but has a different functional group, leading to distinct chemical properties.
3-Bromophenyl ethers: Undergo similar substitution reactions but have different applications.
Uniqueness
3-(3-Bromophenyl)-1,1-dimethylurea is unique due to its combination of a bromophenyl group with a dimethylurea moiety, which imparts specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
20940-43-6 |
|---|---|
分子式 |
C9H11BrN2O |
分子量 |
243.10 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |
InChI 键 |
BZQYHZYTUBMDPQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)


![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)




